p-Menth-1-en-9-ol
CAS No.: 18479-68-0
Cat. No.: VC21054448
Molecular Formula: C10H18O
Molecular Weight: 154.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18479-68-0 |
|---|---|
| Molecular Formula | C10H18O |
| Molecular Weight | 154.25 g/mol |
| IUPAC Name | 2-(4-methylcyclohex-3-en-1-yl)propan-1-ol |
| Standard InChI | InChI=1S/C10H18O/c1-8-3-5-10(6-4-8)9(2)7-11/h3,9-11H,4-7H2,1-2H3 |
| Standard InChI Key | ZTYHGIAOVUPAAH-UHFFFAOYSA-N |
| SMILES | CC1=CCC(CC1)C(C)CO |
| Canonical SMILES | CC1=CCC(CC1)C(C)CO |
Introduction
Chemical Identity and Structure
P-Menth-1-en-9-ol belongs to the class of monoterpenoid compounds characterized by a cyclohexane ring with specific functional groups. Its structural features contribute to its unique chemical and biological properties.
Molecular Identification
The compound is precisely identified through various chemical identifiers as shown in Table 1:
| Parameter | Value |
|---|---|
| CAS Number | 18479-68-0 |
| Molecular Formula | C₁₀H₁₈O |
| Molecular Weight | 154.25 g/mol |
| IUPAC Name | 2-(4-methylcyclohex-3-en-1-yl)propan-1-ol |
| InChI | InChI=1S/C10H18O/c1-8-3-5-10(6-4-8)9(2)7-11/h3,9-11H,4-7H2,1-2H3 |
| InChI Key | ZTYHGIAOVUPAAH-UHFFFAOYSA-N |
| SMILES | CC(CO)C1CCC(C)=CC1 |
Table 1: Chemical identifiers for p-menth-1-en-9-ol
Structural Characteristics
The structural backbone of p-menth-1-en-9-ol consists of a cyclohexane ring with a methyl substituent at the 4-position and a double bond between carbons 1 and 2. The compound also features a propanol side chain, with the hydroxyl group positioned at carbon 9. This particular arrangement of functional groups contributes to the compound's specific chemical reactivity, solubility properties, and biological activities. The structure includes a cyclic monoterpene skeleton that is characteristic of the menthane monoterpenoid class .
Physical and Chemical Properties
The physical and chemical properties of p-menth-1-en-9-ol define its behavior in various chemical environments and applications. These properties are crucial for understanding its potential uses in industrial and pharmaceutical contexts.
Physical Properties
The physical state and behavior of p-menth-1-en-9-ol under various conditions are summarized in Table 2:
| Property | Value |
|---|---|
| Boiling Point | 115-116 °C (10 mm Hg) |
| Density | 0.941 g/mL at 25 °C |
| Flash Point | 218 °F (103 °C) |
| LogP | 2.89 |
| pKa | 14.97±0.10 (Predicted) |
Table 2: Physical properties of p-menth-1-en-9-ol
The moderately high LogP value of 2.89 indicates that p-menth-1-en-9-ol has significant lipophilicity, suggesting it can penetrate lipid membranes readily. This property is particularly relevant to its antimicrobial mechanism of action, which involves interaction with microbial cell membranes . The pKa value of approximately 14.97 indicates that under physiological conditions, the compound predominantly exists in its non-ionized form.
Sensory Properties
P-Menth-1-en-9-ol possesses distinctive sensory characteristics that make it valuable in flavor and fragrance applications:
| Property | Description |
|---|---|
| Odor | Fruity herbal at 100.00% |
| Odor Type | Fruity |
| FEMA Number | 4508 |
| JECFA Number | 1905 |
Table 3: Sensory properties of p-menth-1-en-9-ol
The fruity herbal odor profile makes this compound potentially useful in perfumery and flavoring applications. Its inclusion in the FEMA (Flavor and Extract Manufacturers Association) database with number 4508 indicates its recognized status as a flavoring agent .
Classification and Chemical Taxonomy
P-Menth-1-en-9-ol is classified within a hierarchical chemical taxonomy system based on its structural features and relationships to other chemical compounds.
| Classification Level | Category |
|---|---|
| Kingdom | Organic compounds |
| Super Class | Lipids and lipid-like molecules |
| Class | Prenol lipids |
| Sub Class | Monoterpenoids |
| Direct Parent | Menthane monoterpenoids |
| Molecular Framework | Aliphatic homomonocyclic compounds |
Table 4: Chemical taxonomy of p-menth-1-en-9-ol
As a menthane monoterpenoid, p-menth-1-en-9-ol is characterized by a structure based on the p-menthane backbone. P-menthane consists of a cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring positions, respectively. This classification places the compound within the broader context of terpene chemistry and relates it to other naturally occurring monoterpenes with similar structural features .
Biological Activities
One of the most significant aspects of p-menth-1-en-9-ol is its demonstrated biological activities, particularly its antimicrobial properties.
Antimicrobial Properties
P-Menth-1-en-9-ol has been shown to possess significant antimicrobial activity against a range of microorganisms. Patent documentation indicates that the compound effectively kills bacteria, yeasts, and fungi, making it a potential candidate for antimicrobial applications .
The antimicrobial spectrum of p-menth-1-en-9-ol is particularly noteworthy because it demonstrates activity against multiple types of microorganisms, suggesting broad-spectrum antimicrobial potential. This property distinguishes it from some other monoterpenes that may have more limited antimicrobial ranges .
Mechanism of Action
The antimicrobial activity of p-menth-1-en-9-ol is attributed to its ability to lyse the cell membranes of target organisms. This membrane-disrupting mechanism likely relates to the compound's lipophilic properties, which enable it to interact with and disrupt the lipid bilayer of microbial cell membranes .
Patent information indicates that this lytic mechanism is central to the compound's antimicrobial effects. The mechanism is particularly interesting in the context of monoterpene research, as it represents a mode of action that differs from many conventional antimicrobial agents that typically target specific cellular processes rather than the membrane integrity itself .
Isomers and Stereochemistry
P-Menth-1-en-9-ol exhibits stereoisomerism, with different stereoisomers having potentially different properties and biological activities.
Stereoisomers
The (+)-isomer of p-menth-1-en-9-ol has been specifically identified and characterized. Its stereochemical configuration is described as (2R)-2-[(1R)-4-methylcyclohex-3-en-1-yl]propan-1-ol, indicating specific configurations at two chiral centers .
Another variant, p-menth-1(7)-en-9-ol (CAS 29548-16-1), represents a structural isomer with the double bond in a different position. This compound is described as 2-(4-methylidenecyclohexyl)propan-1-ol and has also been reported in natural sources such as Psidium guajava .
The existence of these isomers demonstrates the structural diversity within this class of compounds and suggests potential for varying biological activities and properties among the different forms.
Analytical Methods for Identification
Several analytical techniques have been employed to identify and quantify p-menth-1-en-9-ol in various matrices.
Gas chromatography-mass spectrometry (GC-MS) has been effectively used to identify p-menth-1-en-9-ol in plant extracts, particularly in the analysis of essential oils and hydrosols. This technique was employed to identify the compound as a major component (29.93%) in the hydrosol of Dittrichia viscosa .
The Kovats retention index system provides standardized retention data for volatile compounds analyzed by gas chromatography. Kovats indices have been determined for p-menth-1-en-9-ol and its isomers, facilitating reliable identification of these compounds in complex mixtures .
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